molecular formula C20H15N3O3S2 B11475089 3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate

3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate

Cat. No.: B11475089
M. Wt: 409.5 g/mol
InChI Key: HSEOXGZKTFRMQE-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring substituted with a phenyl group, a thiophene-2-ylcarbonyl group, and a thiophene-2-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of Thiophene Groups: The thiophene-2-ylcarbonyl and thiophene-2-carboxylate groups can be added via nucleophilic substitution reactions, often using thiophene derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases due to its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene rings.

Mechanism of Action

The mechanism by which 3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene rings could facilitate interactions with aromatic amino acids in proteins, while the pyrazole ring might engage in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-4-[(thiophen-2-ylcarbonyl)amino]-1H-pyrazol-5-yl thiophene-2-carboxylate: shares similarities with other thiophene-containing compounds such as:

Uniqueness

What sets this compound apart is its combination of a pyrazole ring with multiple thiophene groups, providing a unique electronic structure and potential for diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

[5-methyl-2-phenyl-4-(thiophene-2-carbonylamino)pyrazol-3-yl] thiophene-2-carboxylate

InChI

InChI=1S/C20H15N3O3S2/c1-13-17(21-18(24)15-9-5-11-27-15)19(26-20(25)16-10-6-12-28-16)23(22-13)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,24)

InChI Key

HSEOXGZKTFRMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1NC(=O)C2=CC=CS2)OC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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